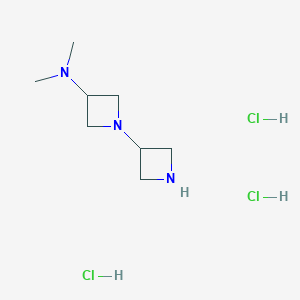
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine: is an organic compound with the molecular formula C12H16FNSi It is characterized by the presence of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group attached to a phenylamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methylphenylamine and trimethylsilylacetylene.
Reaction Conditions: The key step involves the coupling of 5-fluoro-3-methylphenylamine with trimethylsilylacetylene under palladium-catalyzed conditions. This reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand such as triphenylphosphine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.
Oxidation and Reduction: The phenylamine core can participate in oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: The trimethylsilanylethynyl group can be involved in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine are used.
Major Products:
Substitution Products: Derivatives with different substituents replacing the fluorine atom.
Oxidation Products: Compounds with oxidized phenylamine cores.
Coupling Products: New molecules with extended carbon chains or rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand or substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemical products.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, while the trimethylsilanylethynyl group can influence its lipophilicity and bioavailability.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
3-Methyl-2-trimethylsilanylethynyl-phenylamine: Similar structure but lacks the fluorine atom.
5-Fluoro-3-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
Uniqueness:
Structural Features: The combination of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group makes 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine unique.
Eigenschaften
Molekularformel |
C12H16FNSi |
|---|---|
Molekulargewicht |
221.35 g/mol |
IUPAC-Name |
3-fluoro-5-methyl-N-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H16FNSi/c1-10-7-11(13)9-12(8-10)14-5-6-15(2,3)4/h7-9,14H,1-4H3 |
InChI-Schlüssel |
ZUGQQKSCKLHSQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)NC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)


![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)




![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)

